molecular formula C13H25N3O B2884678 N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide CAS No. 92031-43-1

N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide

Cat. No.: B2884678
CAS No.: 92031-43-1
M. Wt: 239.363
InChI Key: YTEIJXHUNFUXKW-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide, also known by its chemical formula C13H25N3O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 239.36 g/mol
MDL No. MFCD08443397
PubChem CID 16770119
IUPAC Name N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide
Appearance Oil
Storage Temperature Room Temperature

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer activity. For instance, a derivative demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to established drugs like bleomycin . This suggests that modifications in the piperidine structure can enhance biological efficacy.

Antimalarial Activity

This compound's structural analogs have been screened for antiplasmodial activity against Plasmodium falciparum. A related compound demonstrated low nanomolar potency (EC50 = 1 nM) and significant efficacy in mouse models of malaria, suggesting that such derivatives may be promising candidates for further development .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications affect biological activity. For example:

  • Basicity and Lipophilicity : The introduction of various substituents on the piperidine ring influences both basicity and lipophilicity, which are crucial for enhancing solubility and bioavailability .
  • Substituent Effects : Replacing certain moieties with more favorable groups can lead to improved potency. For instance, compounds with morpholine substitutions showed a significant increase in activity compared to those with pyrrolidine .

Study 1: Anticancer Evaluation

In a study focusing on piperidine derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to enhanced apoptosis in tumor cells, showcasing the potential of these compounds as anticancer agents .

Study 2: Antimalarial Efficacy

A series of quinoline-4-carboxamides were tested for their antimalarial properties. Among them, derivatives similar to this compound exhibited high efficacy in reducing parasitemia in infected mice models, indicating a promising avenue for malaria treatment .

Properties

IUPAC Name

N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c17-13(12-4-7-14-8-5-12)15-6-3-11-16-9-1-2-10-16/h12,14H,1-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEIJXHUNFUXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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